(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a useful research compound. Its molecular formula is C26H24N4O5S2 and its molecular weight is 536.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a complex organic molecule that incorporates elements known for their biological activity, particularly in medicinal chemistry. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of several key structural components:
- Thiazolidinone moiety : Known for its role in antidiabetic and anti-inflammatory activities.
- Benzo[d][1,3]dioxole : Often associated with antioxidant properties.
- Pyrazole derivative : Linked to various biological activities including anti-cancer and anti-inflammatory effects.
Antidiabetic Activity
Thiazolidinediones (TZDs), such as those related to the thiazolidinone structure present in this compound, have been extensively studied for their ability to enhance insulin sensitivity. Research indicates that derivatives of thiazolidinones can significantly lower blood glucose levels in diabetic models by activating peroxisome proliferator-activated receptors (PPARs) .
A study involving similar thiazolidinedione derivatives demonstrated their effectiveness in reducing plasma free fatty acids and improving glucose tolerance in alloxan-induced diabetic rats . The mechanism is thought to involve modulation of gene expression related to glucose metabolism and lipid storage.
Antioxidant Activity
The benzo[d][1,3]dioxole component is recognized for its antioxidant properties. Compounds with this moiety have shown significant inhibition of lipid peroxidation and free radical scavenging activity . The antioxidant potential is crucial in preventing oxidative stress-related diseases, including diabetes and cardiovascular disorders.
Anti-inflammatory Effects
The pyrazole structure has been linked to anti-inflammatory activity. Recent studies indicate that compounds containing pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
The multifaceted biological activities of this compound can be attributed to several mechanisms:
- PPAR Activation : Enhances insulin sensitivity and regulates glucose metabolism.
- Antioxidant Mechanism : Scavenges free radicals and reduces oxidative stress.
- COX Inhibition : Reduces the production of pro-inflammatory mediators.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Propriétés
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S2/c1-16-23(25(33)30(28(16)2)18-7-4-3-5-8-18)27-22(31)9-6-12-29-24(32)21(37-26(29)36)14-17-10-11-19-20(13-17)35-15-34-19/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,27,31)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORDACYXILTAC-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.